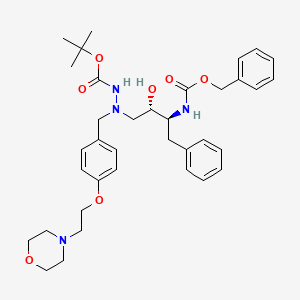
2-N-(t-Butyloxycarbonyl)amino-5S-(benzyloxycarbonyl)amino-4S-hydroxy-1-(4-((2-morpholinyl)ethoxy)phenyl)-6-phenyl-2-azahexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-N-(叔丁氧羰基)氨基-5S-(苄氧羰基)氨基-4S-羟基-1-(4-((2-吗啉代)乙氧基)苯基)-6-苯基-2-氮杂己烷是一种复杂的有机化合物,在化学、生物学、医药和工业等多个领域具有潜在的应用。该化合物以其复杂的结构为特征,其中包含多个官能团,这些官能团使其具有独特的性质和反应性。
准备方法
2-N-(叔丁氧羰基)氨基-5S-(苄氧羰基)氨基-4S-羟基-1-(4-((2-吗啉代)乙氧基)苯基)-6-苯基-2-氮杂己烷的合成涉及多个步骤,每个步骤都需要特定的反应条件和试剂。合成路线通常从使用叔丁氧羰基 (Boc) 和苄氧羰基 (Cbz) 保护基对氨基进行保护开始。羟基通过选择性羟基化反应引入。最后一步是在受控条件下将受保护的氨基和羟基中间体与苯基和吗啉代乙氧基偶联,得到所需的化合物。
化学反应分析
该化合物经历各种类型的化学反应,包括:
氧化: 羟基可以使用氧化剂如 PCC (吡啶氯铬酸盐) 或 KMnO4 (高锰酸钾) 氧化形成羰基化合物。
还原: 羰基可以使用还原剂如 NaBH4 (硼氢化钠) 或 LiAlH4 (氢化铝锂) 还原回羟基。
取代: 氨基可以在适当的条件下参与亲核取代反应,其中它们可以被其他亲核试剂取代。
水解: Boc 和 Cbz 保护基可以通过使用酸性或碱性条件的水解反应去除,得到游离的氨基。
科学研究应用
2-N-(叔丁氧羰基)氨基-5S-(苄氧羰基)氨基-4S-羟基-1-(4-((2-吗啉代)乙氧基)苯基)-6-苯基-2-氮杂己烷有几个科学研究应用:
化学: 它被用作合成更复杂有机分子的中间体。
生物学: 由于其多个官能团,该化合物可用于研究酶-底物相互作用。
工业: 该化合物可用于生产具有特定性质的专用化学品和材料。
作用机制
2-N-(叔丁氧羰基)氨基-5S-(苄氧羰基)氨基-4S-羟基-1-(4-((2-吗啉代)乙氧基)苯基)-6-苯基-2-氮杂己烷的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。该化合物的官能团使其能够与其靶标形成氢键、离子相互作用和疏水相互作用,从而导致其活性调节。所涉及的确切途径取决于具体的应用和靶分子。
相似化合物的比较
与其他类似化合物相比,2-N-(叔丁氧羰基)氨基-5S-(苄氧羰基)氨基-4S-羟基-1-(4-((2-吗啉代)乙氧基)苯基)-6-苯基-2-氮杂己烷因其独特的官能团组合和结构复杂性而脱颖而出。类似的化合物包括:
N-Boc 保护的氨基酸: 这些化合物共享 Boc 保护基,但缺乏目标化合物中存在的其他官能团。
Cbz 保护的氨基酸: 这些化合物具有 Cbz 保护基,但没有相同的结构复杂性。
羟基化氨基酸: 这些化合物含有羟基,但缺乏 Boc 和 Cbz 保护基以及苯基和吗啉代乙氧基。
属性
CAS 编号 |
162739-48-2 |
|---|---|
分子式 |
C36H48N4O7 |
分子量 |
648.8 g/mol |
IUPAC 名称 |
benzyl N-[(2S,3S)-3-hydroxy-4-[[(2-methylpropan-2-yl)oxycarbonylamino]-[[4-(2-morpholin-4-ylethoxy)phenyl]methyl]amino]-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C36H48N4O7/c1-36(2,3)47-35(43)38-40(25-29-14-16-31(17-15-29)45-23-20-39-18-21-44-22-19-39)26-33(41)32(24-28-10-6-4-7-11-28)37-34(42)46-27-30-12-8-5-9-13-30/h4-17,32-33,41H,18-27H2,1-3H3,(H,37,42)(H,38,43)/t32-,33-/m0/s1 |
InChI 键 |
FPXPKJPMVUUTFX-LQJZCPKCSA-N |
手性 SMILES |
CC(C)(C)OC(=O)NN(CC1=CC=C(C=C1)OCCN2CCOCC2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)O |
规范 SMILES |
CC(C)(C)OC(=O)NN(CC1=CC=C(C=C1)OCCN2CCOCC2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4'-Bromo[1,1'-biphenyl]-4-YL)-3-(dimethylamino)propan-1-one](/img/structure/B12714166.png)
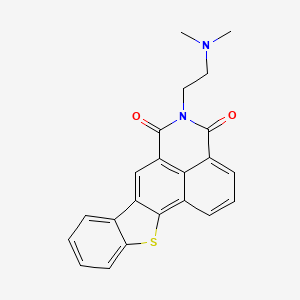

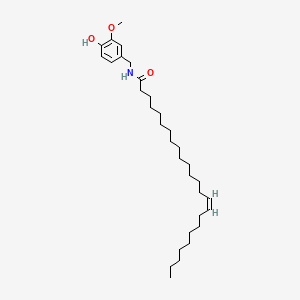

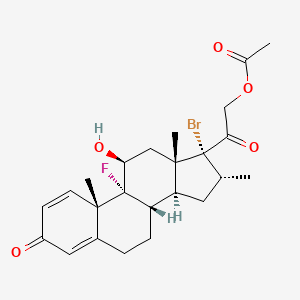
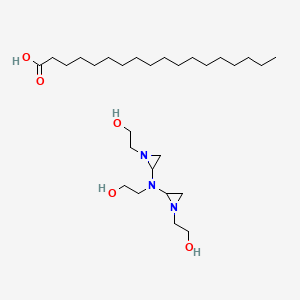
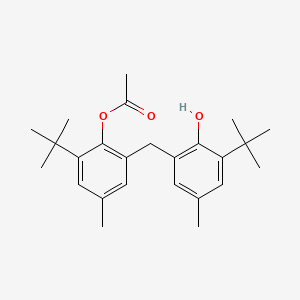



![(E)-but-2-enedioic acid;9-[(2,3,4,5,6-pentafluorophenyl)methylamino]-1,2,3,4-tetrahydroacridin-1-ol](/img/structure/B12714242.png)

